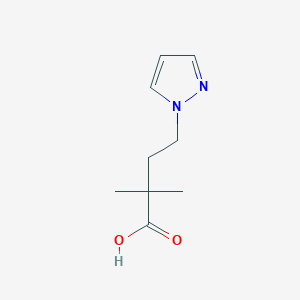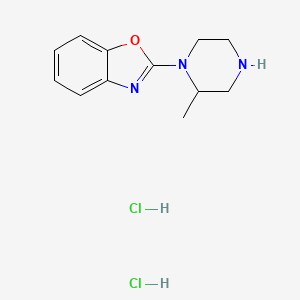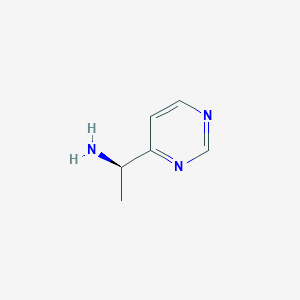![molecular formula C9H16O2 B13594530 {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Methoxybicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a methanol group attached to the first carbon of the bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as alcohols or alkanes, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Methanol, strong bases like sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized derivatives.
Scientific Research Applications
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
{4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol: Similar structure with a methyl group instead of a methoxy group.
4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness
{4-Methoxybicyclo[221]heptan-1-yl}methanol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h10H,2-7H2,1H3 |
InChI Key |
LCKGAUHAYMDABW-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C1)(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)





![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

